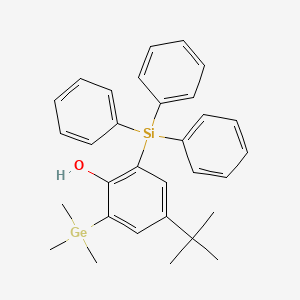
4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol is a complex organic compound characterized by the presence of tert-butyl, trimethylgermyl, and triphenylsilyl groups attached to a phenol ring
Méthodes De Préparation
The synthesis of 4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Phenol Core: The phenol core can be synthesized through electrophilic aromatic substitution reactions.
Introduction of tert-Butyl Group: The tert-butyl group is often introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of Trimethylgermyl Group: The trimethylgermyl group can be introduced through a Grignard reaction involving trimethylgermyl chloride and a suitable phenol derivative.
Addition of Triphenylsilyl Group: The triphenylsilyl group is typically added using a silylation reaction with triphenylsilyl chloride and a base.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the phenol group, using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating effects of the tert-butyl, trimethylgermyl, and triphenylsilyl groups.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the bulky substituents can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-tert-Butyl-4-methylphenol: Known for its antioxidant properties.
4-tert-Butyl-2-(trimethylsilyl)phenol: Similar structure but with a trimethylsilyl group instead of a trimethylgermyl group.
2-tert-Butyl-4-hydroxyanisole: Another phenolic compound with antioxidant activity.
The uniqueness of 4-tert-Butyl-2-(trimethylgermyl)-6-(triphenylsilyl)phenol lies in the combination of its substituents, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63247-81-4 |
|---|---|
Formule moléculaire |
C31H36GeOSi |
Poids moléculaire |
525.3 g/mol |
Nom IUPAC |
4-tert-butyl-2-trimethylgermyl-6-triphenylsilylphenol |
InChI |
InChI=1S/C31H36GeOSi/c1-31(2,3)24-22-28(32(4,5)6)30(33)29(23-24)34(25-16-10-7-11-17-25,26-18-12-8-13-19-26)27-20-14-9-15-21-27/h7-23,33H,1-6H3 |
Clé InChI |
IKGIFKDLVXUDPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)[Ge](C)(C)C)O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


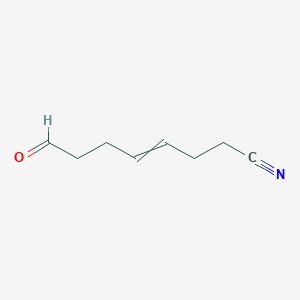
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)


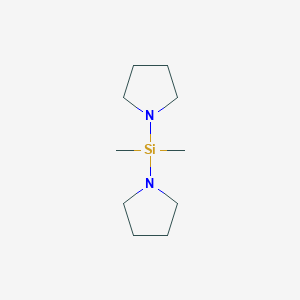
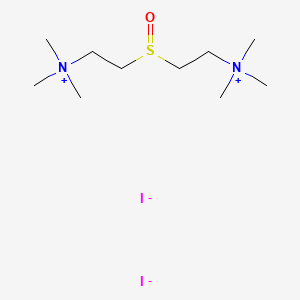

![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)
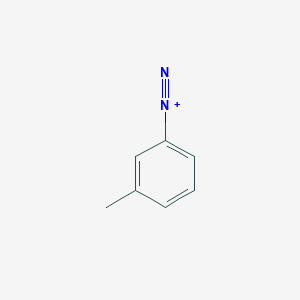

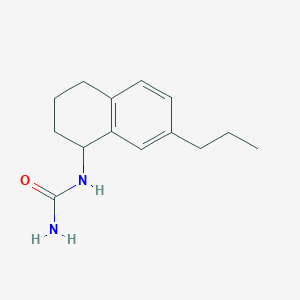
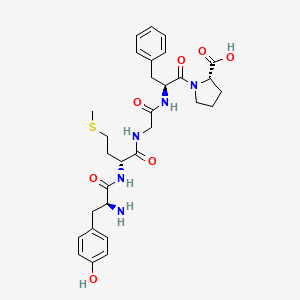
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol](/img/structure/B14506305.png)
